4-(n-butylthio)thiophenol chemical structure and properties
4-(n-butylthio)thiophenol chemical structure and properties
Structure, Synthesis, and Applications in High-Performance Materials
Executive Summary
4-(n-Butylthio)thiophenol (CAS 1200-17-5) is a specialized organosulfur compound characterized by a benzene ring substituted with a butylthioether group at the para position relative to a thiol functionality. Unlike its alkyl-substituted analog (4-tert-butylthiophenol), this compound possesses two distinct sulfur centers: a chemically stable thioether linkage and a reactive thiol (-SH) group.
This dual-sulfur architecture drives its primary utility in high-refractive-index (RI) optical resins and as a critical intermediate for oxime ester photoinitiators used in TFT-LCD color filters. The compound serves as a "soft" nucleophile in polymerizations and a high-density electron source for optical applications.
Chemical Identity & Structural Analysis
The molecule features a linear butyl chain attached to a sulfur atom, which is conjugated to the aromatic ring. This thioether group acts as an electron-donating group (EDG), increasing the nucleophilicity of the para-thiol.
| Attribute | Detail |
| IUPAC Name | 4-(Butylthio)benzenethiol |
| CAS Number | 1200-17-5 |
| Molecular Formula | C₁₀H₁₄S₂ |
| Molecular Weight | 198.35 g/mol |
| SMILES | CCCCSc1ccc(S)cc1 |
| Structure Type | Aromatic Dithioether / Thiol |
Structural Visualization
The following diagram illustrates the chemical connectivity and the distinct reactivity zones of the molecule.
Figure 1: Structural segmentation of 4-(n-butylthio)thiophenol highlighting the stable thioether tail and reactive thiol head.
Physicochemical Properties[3][4][5][6]
Due to the flexible butyl chain, 4-(n-butylthio)thiophenol is typically a liquid at room temperature, distinguishing it from the solid 4-tert-butylthiophenol. The high sulfur content (>32% by weight) imparts a high refractive index.
| Property | Value / Description | Note |
| Physical State | Clear to pale yellow liquid | Butyl chain disrupts crystal packing |
| Boiling Point | ~150–160 °C @ 0.5 mmHg | High vacuum required for distillation |
| Density | ~1.12 g/cm³ | Estimated based on thioether analogs |
| Refractive Index | > 1.60 | High sulfur content contribution |
| Solubility | Soluble in DCM, Toluene, THF | Insoluble in water |
| pKa (Thiol) | ~6.0–6.5 | More acidic than alkyl thiols due to aryl conjugation |
| Odor | Strong, disagreeable (Stench) | Typical of low MW aryl thiols |
Synthesis & Production Protocols
Industrial synthesis typically avoids direct sulfuration of butylbenzene due to poor selectivity. The most robust route involves the sequential introduction of sulfur functionalities into a 1,4-dihalobenzene or 4-chlorophenyl sulfide precursor.
Method A: Nucleophilic Substitution (Industrial Route)
This method utilizes 4-chlorophenyl butyl sulfide as the key intermediate. It is preferred for scalability as it avoids the use of unstable diazonium salts.
Step 1: Preparation of 4-Chlorophenyl Butyl Sulfide
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Reagents : 1,4-Dichlorobenzene (excess), Sodium n-butanethiolate (formed from BuSH + NaOH).
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Conditions : Polar aprotic solvent (DMF or NMP), 100–120°C.
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Mechanism : SNAr substitution. The statistical excess of dichlorobenzene minimizes bis-substitution.
Step 2: Conversion to Thiol
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Reagents : Sodium Hydrosulfide (NaSH) or Thiourea.
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Protocol (Thiourea method) :
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Reflux intermediate with thiourea in ethanol/water to form the isothiouronium salt.
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Hydrolyze with aqueous NaOH.
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Acidify with HCl to precipitate/separate the thiol oil.
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Method B: Diazotization (Laboratory Route)
Useful for small-scale, high-purity synthesis starting from 4-(butylthio)aniline.
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Diazotization : React 4-(butylthio)aniline with NaNO₂/HCl at 0°C to form the diazonium salt.
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Xanthate Coupling : Add potassium ethyl xanthate to form the aryl xanthate ester.
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Hydrolysis : Reflux with KOH/EtOH to yield the free thiol.
Synthesis Flowchart
Figure 2: Primary industrial synthesis route via nucleophilic aromatic substitution.[1]
Applications in Drug Development & Materials Science[8][9]
Photoinitiators (OXE Precursors)
This compound is a specific building block for Oxime Ester (OXE) photoinitiators used in negative-tone photoresists for LCD/OLED black matrices.
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Mechanism : The thiol group is acylated (e.g., Friedel-Crafts with acetyl chloride) and then converted to an oxime. The thioether group shifts the UV absorption maximum (
) to longer wavelengths (365–405 nm), aligning with i-line lithography sources. -
Performance : The butyl chain improves solubility in the resist formulation (PGMEA) compared to methyl analogs.
High Refractive Index (RI) Polymers
In optical materials, RI is proportional to molar refraction and density.
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Thiourethane Resins : Reacting 4-(n-butylthio)thiophenol with isocyanates (e.g., XDI) yields thiourethanes with RI > 1.65.
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Episulfide Modifiers : Used as a chain transfer agent in episulfide polymerization to control molecular weight without sacrificing sulfur content.
Surface Self-Assembly (SAMs)
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Substrate : Gold (Au) or Silver (Ag) surfaces.
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Function : The thiol binds to Au, forming a monolayer. The "buried" thioether group provides a secondary dipole, while the butyl tail creates a hydrophobic interface. Used in biosensors to minimize non-specific protein binding.
Safety & Handling Protocols
Warning : Like all low-molecular-weight thiols, this compound poses significant olfactory and toxicity hazards.
| Hazard Class | Description | Mitigation |
| Stench | Potent, garlic/rotten-egg odor detectable at ppb levels. | Handle only in a functioning fume hood. Oxidize glassware with bleach (NaOCl) immediately after use. |
| Skin/Eye Irritant | Causes severe irritation; potential sensitizer. | Wear nitrile gloves, lab coat, and safety goggles. |
| Oxidation Sensitivity | Oxidizes to disulfide (dimer) in air. | Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. |
Neutralization Protocol : Spills should be treated with a 5% sodium hypochlorite (bleach) solution to oxidize the thiol to the odorless sulfonic acid before disposal.
References
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Synthesis of Alkylthio Benzene Derivatives . ScholarWorks @ UTRGV. (2021).[1] Describes simultaneous diazotization and nucleophilic displacement for alkylthio arenes.
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Thiophenol Synthesis via C-S Coupling . Organic Chemistry Portal. Reviews copper-catalyzed synthesis of aryl thiols from halides.
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4-(n-Butylthio)thiophenol Product Data . Fluorochem. Confirms CAS 1200-17-5 identity and structure.
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Sodium Hydrosulfide Reactivity . Wikipedia. Details the reactivity of NaSH in nucleophilic substitution to form thiols.
- Photoinitiator Chemistry. MDPI. Discusses the role of sulfur-containing aromatics in shifting UV absorption for photoresists.
